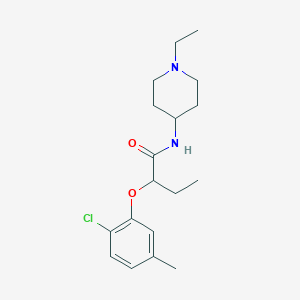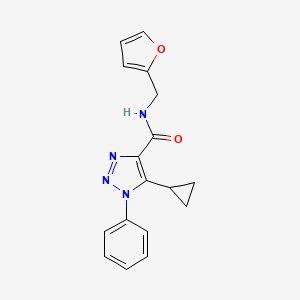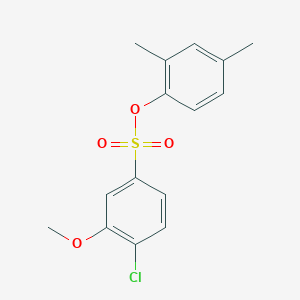![molecular formula C14H21NO2S B4702223 1-[(3-methylbenzyl)sulfonyl]azepane](/img/structure/B4702223.png)
1-[(3-methylbenzyl)sulfonyl]azepane
Descripción general
Descripción
1-[(3-methylbenzyl)sulfonyl]azepane is a chemical compound that belongs to the class of organic compounds known as sulfonylbenzenes. It is also known as MSB or 3-Methylbenzenesulfonylazepane. This compound is synthesized through a multi-step process that involves the use of various reagents and solvents. The compound has been studied extensively for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Mecanismo De Acción
The mechanism of action of 1-[(3-methylbenzyl)sulfonyl]azepane is not fully understood, but it is thought to act as a competitive antagonist of the TRPV1 ion channel. This means that it binds to the channel and prevents other molecules from entering, thereby blocking the flow of ions across the membrane. This leads to a decrease in the activity of the channel, which can result in a reduction in pain sensation and inflammation.
Biochemical and Physiological Effects:
1-[(3-methylbenzyl)sulfonyl]azepane has a range of biochemical and physiological effects. It has been shown to inhibit the activity of the TRPV1 ion channel, which is involved in pain sensation and inflammation. It has also been found to have anti-inflammatory effects, which may be related to its ability to block the TRPV1 channel. In addition, it has been shown to modulate the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(3-methylbenzyl)sulfonyl]azepane in lab experiments is its potency as a TRPV1 channel blocker. This makes it a useful tool for studying the role of this channel in various biological processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[(3-methylbenzyl)sulfonyl]azepane. One area of focus is the development of new pain medications based on its ability to block the TRPV1 channel. Another area of interest is the study of its anti-inflammatory effects and its potential use in treating inflammatory diseases. Additionally, there is ongoing research on the toxicity of this compound and ways to mitigate its potential harmful effects. Overall, 1-[(3-methylbenzyl)sulfonyl]azepane has significant potential for scientific research, particularly in the fields of pharmacology and biochemistry.
Aplicaciones Científicas De Investigación
1-[(3-methylbenzyl)sulfonyl]azepane has been studied extensively for its potential applications in scientific research. It has been found to have a range of pharmacological and biochemical effects, making it a useful tool for studying various biological processes. One of the main applications of this compound is in the study of ion channels. It has been found to be a potent blocker of the TRPV1 ion channel, which is involved in pain sensation and inflammation. This makes it a potential target for the development of new pain medications.
Propiedades
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-13-7-6-8-14(11-13)12-18(16,17)15-9-4-2-3-5-10-15/h6-8,11H,2-5,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRKAIZSOXGLJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-ethyl-8-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B4702148.png)
![2-[({5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}methyl)thio]-1,3-benzothiazole](/img/structure/B4702157.png)
![2-[(3,4-dichlorobenzyl)thio]-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4702164.png)
![3-methyl-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4702170.png)
![methyl 2-({[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4702176.png)


![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4702198.png)
![N-cyclohexyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4702199.png)


![3,4-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4702226.png)

